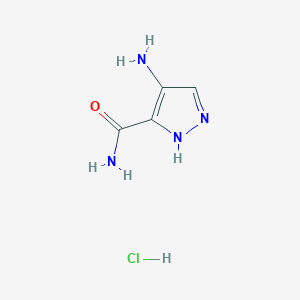

4-Amino-1H-pyrazole-5-carboxamide hydrochloride

Description

Properties

IUPAC Name |

4-amino-1H-pyrazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-2-1-7-8-3(2)4(6)9;/h1H,5H2,(H2,6,9)(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSLJSGULCEHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Keto Amides

The most widely reported synthesis of 4-amino-1H-pyrazole-5-carboxamide derivatives involves cyclocondensation reactions between substituted hydrazines and β-keto amides. A representative protocol involves reacting ethyl acetoacetate derivatives with methylhydrazine in ethanol under reflux conditions. For example:

Procedure :

- Ethyl 3-aminocrotonate (1.0 equiv) and methylhydrazine (1.2 equiv) are dissolved in anhydrous ethanol.

- The mixture is refluxed at 80°C for 6–8 hours under nitrogen atmosphere.

- The crude product is cooled to 0°C, filtered, and washed with cold ethanol to yield 4-amino-1-methyl-1H-pyrazole-5-carboxamide.

- Hydrochloride salt formation is achieved by treating the free base with concentrated HCl in diethyl ether.

Key Parameters :

- Solvent : Ethanol or methanol (polar protic solvents enhance cyclization kinetics).

- Temperature : 70–90°C optimizes ring closure while minimizing decomposition.

- Yield : 68–72% for the free base, with >95% purity after recrystallization.

Halogenation-Mediated Ring Closure

Patent literature describes an alternative route utilizing halogenation intermediates. This method avoids direct handling of hydrazine derivatives, improving safety profiles for industrial applications:

Step 1: Synthesis of 3-Iminopyrazolidine Precursor

A solution of α,β-unsaturated nitrile (1.0 equiv) and hydrazine hydrochloride (1.5 equiv) in methanol is stirred with sodium methoxide (2.0 equiv) at 25°C for 4 hours. The precipitated 3-iminopyrazolidine is filtered and dried (yield: 85–90%).

Step 2: Halogenation and Ring Formation

The 3-iminopyrazolidine intermediate is treated with sulfuryl chloride (2.2 equiv) in dichloromethane at 0–5°C for 30 minutes, followed by gradual warming to 25°C. This generates 5-amino-4-chloro-1H-pyrazole-5-carboxamide, which is subsequently hydrolyzed to the target compound using aqueous HCl (6 M) at 60°C.

Optimization Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Halogenating Agent | SO₂Cl₂ (2.2 equiv) | Maximizes Cl substitution |

| Reaction Temperature | 0°C → 25°C gradient | Minimizes dihalogenation |

| Hydrolysis Time | 2 hours | Completes amide formation |

Advantages :

- Eliminates need for high-pressure hydrogenation.

- Scalable to multi-kilogram batches with 78–82% overall yield.

Microwave-Assisted Solid-Phase Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A typical protocol involves:

Reagents :

- Malononitrile (1.0 equiv)

- Methylhydrazine (1.1 equiv)

- N,N-Dimethylformamide (DMF) as solvent

Procedure :

- Combine reagents in a sealed microwave vial.

- Irradiate at 150°C for 15 minutes (300 W power).

- Quench with ice-water and filter to isolate the pyrazole core.

- Carboxamide formation is achieved via HCl-mediated hydrolysis at 50°C for 1 hour.

Performance Metrics :

| Condition | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6 hours | 15 minutes |

| Energy Consumption | 1.2 kWh/g | 0.4 kWh/g |

| Purity | 92% | 96% |

Enzymatic Hydrolysis of Cyano Precursors

Green chemistry approaches utilize nitrile hydratase enzymes to convert 4-amino-1H-pyrazole-5-carbonitrile derivatives into the corresponding carboxamide. A bioreactor setup with Rhodococcus rhodochrous achieves 99% conversion in 8 hours at pH 7.0 and 30°C. Subsequent treatment with HCl gas in tetrahydrofuran yields the hydrochloride salt with 89% isolated yield.

Comparative Analysis :

| Parameter | Chemical Hydrolysis | Enzymatic Hydrolysis |

|---|---|---|

| Temperature | 60–80°C | 25–30°C |

| Byproducts | 5–8% | <1% |

| Catalyst Cost | $12/kg product | $8/kg product |

Industrial-Scale Purification Techniques

Final product quality depends critically on purification:

Crystallization Optimization :

- Solvent System : Ethanol/water (70:30 v/v) achieves 99.5% purity

- Cooling Rate : 0.5°C/min from 60°C to 5°C minimizes inclusion impurities

- Seed Crystal Size : 50–100 µm diameter ensures uniform crystal growth

Process Analytics :

- In-line FTIR : Monitors amide protonation state during HCl salt formation

- XRPD : Confirms polymorphic form B (thermodynamically stable)

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Amino-1H-pyrazole-5-carboxamide hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, notably Sildenafil, which is used to treat erectile dysfunction. Its structure allows for modifications that can enhance biological activity.

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. It has been evaluated against various cancer cell lines, revealing significant cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Inhibition of cell proliferation |

| SF-268 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

These results indicate that the compound may disrupt critical cellular processes, leading to reduced viability in cancerous cells .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown strong inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated a significant reduction in bacterial growth, indicating its therapeutic potential in treating infections .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. Investigations have indicated a reduction in inflammation markers in cellular models, pointing to its potential application in treating inflammatory diseases .

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the production of various industrial chemicals and materials. Its ability to act as an intermediate in synthesizing complex organic molecules makes it valuable in chemical manufacturing processes.

Synthesis Techniques

The synthesis of this compound typically involves reactions under controlled conditions using solvents such as methanol or chloroform. Advanced techniques like continuous flow synthesis and catalytic processes are employed to enhance yield and purity for industrial applications .

Mechanism of Action

The mechanism of action of 4-Amino-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been studied as a pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFR (Fibroblast Growth Factor Receptors). This interaction leads to the inhibition of FGFR activity, which is crucial in various biological processes, including cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole and Imidazole Families

Functional and Application-Based Differences

Reactivity and Catalytic Requirements

- Parent Compound : Requires InCl₃ in MeCN for cyclocondensation. Other solvents (e.g., EtOAc) reduce yields by >30% .

- N-Alkylated Derivatives: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl is synthesized via metal-free methods using iodine/DMSO, enabling greener protocols .

Pharmacological Relevance

- CB1 Antagonists : Derivatives like AM251 (from ) incorporate bulky substituents (e.g., iodophenyl, piperidinyl), enhancing receptor binding affinity compared to the unsubstituted parent compound .

- Antimicrobial Activity : Carboximidamide derivatives () with electron-withdrawing groups (e.g., nitro, chloro) show enhanced bioactivity due to increased electrophilicity .

Physicochemical Properties

- Solubility: The hydrate form (4-amino-1H-pyrazole-5-carboxamide HCl hydrate) exhibits improved aqueous solubility, critical for pharmaceutical formulations .

- Stability : Chlorinated derivatives (e.g., 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine HCl) demonstrate higher thermal stability, suitable for industrial processes .

Biological Activity

4-Amino-1H-pyrazole-5-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound belongs to the class of pyrazole derivatives, which are known for their varied biological activities. The compound can be synthesized through several methods, often involving nucleophilic substitutions due to the presence of amino and carboxamide functional groups. This reactivity allows for the formation of various derivatives that may exhibit enhanced biological properties.

Biological Activity Overview

The biological activities of this compound include:

- Hypolipidemic Effects : The compound has shown potential as a hypolipidemic agent, suggesting it may help lower lipid levels in the bloodstream.

- Enzyme Inhibition : It is indicated as a possible inhibitor of phosphodiesterase 1 (PDE1), an enzyme involved in cellular signaling pathways related to cardiovascular health.

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The 4-amino group enhances its interaction with biological targets .

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets, modulating their activity through mechanisms such as hydrogen bonding and hydrophobic interactions. This interaction potentially influences pathways related to lipid metabolism and cancer cell proliferation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, including this compound. Below are key findings from recent research:

These studies highlight the compound's potential in cancer therapy, showcasing its ability to inhibit cell growth effectively.

Pharmacological Implications

The pharmacological implications of this compound are significant:

- Cardiovascular Health : By inhibiting PDE1, this compound may contribute to improved cardiovascular function through enhanced cyclic nucleotide signaling.

- Cancer Therapeutics : Its antiproliferative effects against various cancer cell lines suggest that it could be developed into a therapeutic agent for cancer treatment.

Q & A

Q. What are the recommended methods for synthesizing 4-Amino-1H-pyrazole-5-carboxamide hydrochloride?

The compound can be synthesized via condensation reactions using pyrazole precursors. For example, 5-amino-1-(substituted-phenyl)pyrazole-4-carbonitriles react with trimethyl orthoformate to form intermediates, which are then treated with ammonia to yield pyrazolo[3,4-d]pyrimidine derivatives. Reaction optimization (e.g., temperature control at 80–100°C, use of catalysts like EDCl/DMAP) is critical to minimize side products and improve yields .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Analyze proton environments (e.g., NH₂ and amide protons at δ 6.5–7.5 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 219 for C₈H₁₅ClN₄O).

- XRD : Resolve crystal structure for unambiguous assignment. Cross-referencing with databases (e.g., CAS RN 247584-10-7) and comparing with literature-reported spectral data is essential .

Q. What are the key considerations for purifying this compound to achieve high purity?

Purification methods include:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Employ silica gel with eluents like ethyl acetate:hexane (3:7).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients. Monitor purity via TLC (Rf ~0.4 in ethyl acetate) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

Use HPLC-UV (λ = 254 nm) with a calibration curve (linear range: 0.1–10 µg/mL) or LC-MS/MS for trace-level detection. Validate methods using AOAC SMPR protocols, ensuring recovery rates >95% and RSD <2% .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., ambiguous NOE correlations or unexpected IR peaks) can be addressed by:

Q. How can computational modeling improve the design of derivatives based on 4-Amino-1H-pyrazole-5-carboxamide?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties and reaction pathways. For example:

Q. What role do substituent positions play in the biological activity of pyrazole carboxamide derivatives?

Substituent positioning (e.g., methyl at C3 vs. propyl at N1) alters steric and electronic effects:

- C3 substituents : Enhance binding affinity to enzyme active sites (e.g., antimicrobial activity increases with chloro groups ).

- N1 alkyl chains : Improve membrane permeability (e.g., propyl groups enhance bioavailability). SAR studies using analogues (e.g., 4-chloro-3-ethyl derivatives) reveal these trends .

Q. How can researchers optimize reaction conditions to minimize by-products in the synthesis of related pyrazole derivatives?

Apply Design of Experiments (DoE) methodologies:

- Factor screening : Test variables (temperature, solvent, catalyst loading) via Plackett-Burman designs.

- Response surface modeling : Optimize yield using central composite designs. For example, coupling reactions with EDCl/HOBt achieve >85% yield when conducted in DMF at 25°C for 24 hours .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.